1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene
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Overview
Description
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a methylsulfonyl group
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is benzene sulfonamide . This compound interacts with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N- aryl sulfonamide .
Mode of Action
The compound undergoes a coupling reaction with benzene sulfonamide . This reaction is facilitated by the presence of copper (I)iodide, which acts as a catalyst . The result of this reaction is the formation of N- aryl sulfonamide .
Result of Action
The primary result of the action of this compound is the formation of N- aryl sulfonamide . The molecular and cellular effects of this action would depend on the specific roles and functions of N- aryl sulfonamide in the organism.
Action Environment
The action of this compound is influenced by the presence of copper (I)iodide , which acts as a catalyst in the reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethyl-4-(methylsulfonyl)benzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Products depend on the nucleophile used (e.g., amines yield corresponding anilines, thiols yield thioethers).
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methylthio derivatives.
Scientific Research Applications
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Lacks the additional methyl groups, which may affect its reactivity and applications.
2,5-Dimethyl-4-(methylsulfonyl)benzene:
1-Bromo-2,4,5-trimethylbenzene: Lacks the methylsulfonyl group, which can alter its chemical properties and applications.
Uniqueness
1-Bromo-2,5-dimethyl-4-(methylsulfonyl)benzene is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate for various synthetic applications and potential biological activities.
Properties
IUPAC Name |
1-bromo-2,5-dimethyl-4-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-6-5-9(13(3,11)12)7(2)4-8(6)10/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJBRAAANBGVCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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